硝酸异山梨酯

描述

硝酸异山梨酯是一种血管扩张剂,主要用于治疗心绞痛和心力衰竭。它属于硝酸盐类药物,通过扩张血管发挥作用,使血液更容易流过血管,从而减轻心脏负荷 。这种化合物与肼苯哒嗪联用时,对于收缩功能障碍导致的心力衰竭尤其有效 .

作用机制

硝酸异山梨酯通过在体内转化为一氧化氮来发挥作用。一氧化氮激活鸟苷酸环化酶,从而增加环鸟苷一磷酸 (cGMP) 的水平。这导致平滑肌纤维中肌球蛋白轻链的去磷酸化,引起松弛和血管扩张 。主要分子靶标是血管平滑肌细胞,它可以降低心脏的前负荷和后负荷 .

科学研究应用

硝酸异山梨酯在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

Cellular Effects

Isosorbide dinitrate relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .

Molecular Mechanism

The molecular mechanism of isosorbide dinitrate involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .

Temporal Effects in Laboratory Settings

The effects of isosorbide dinitrate in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Dosage Effects in Animal Models

In animal models, the effects of isosorbide dinitrate have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Metabolic Pathways

Isosorbide dinitrate is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of isosorbide dinitrate to active nitric oxide .

Transport and Distribution

Isosorbide dinitrate is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of isosorbide dinitrate is 2 to 4 L/kg .

准备方法

合成路线和反应条件: 硝酸异山梨酯由异山梨醇合成,异山梨醇通过脱水反应从山梨醇中得到 。制备过程包括在硫酸催化下,使用硝酸对异山梨醇进行硝化反应。反应条件通常包括保持低温,以控制硝化过程的放热性质 .

工业生产方法: 在工业环境中,硝酸异山梨酯是通过将异山梨醇溶解在硝酸和硫酸的混合物中制备的。然后冷却反应混合物,使产物析出,洗涤并纯化 。该工艺旨在最大限度地提高产率,同时最大限度地减少副产物的生成。

化学反应分析

反应类型: 硝酸异山梨酯会发生几种类型的化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括硝酸和氧气。

还原: 可以使用氢气等还原剂,在催化剂存在下。

取代: 硝化通常使用硝酸和硫酸作为试剂.

主要产物:

氧化: 一氧化氮。

还原: 硝酸异山梨醇酯。

取代: 硝酸异山梨酯本身是异山梨醇硝化的产物.

相似化合物的比较

硝酸异山梨酯通常与其他硝酸盐(如硝酸甘油和硝酸异山梨醇酯)进行比较:

独特性: 硝酸异山梨酯起效较慢,持续时间较长,使其特别适用于心绞痛和心力衰竭的慢性管理,与硝酸甘油相比,提供更稳定的治疗效果 .

类似化合物:

- 硝酸甘油

- 硝酸异山梨醇酯

- 亚硝酸戊酯

总之,硝酸异山梨酯是一种用途广泛且有价值的化合物,在临床和研究环境中都有应用,其独特的特性使其适用于心血管疾病的长期管理。

属性

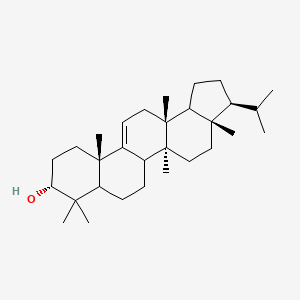

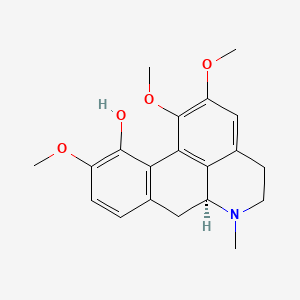

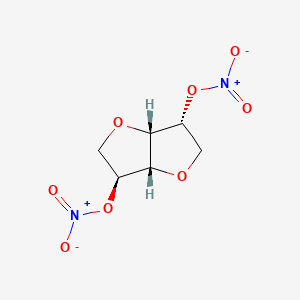

IUPAC Name |

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYKHGMNXAOIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-33-2 | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。